
2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide, also known as FOPBAA, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins. 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide in lab experiments is its high purity and high yield synthesis method. 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, particularly cancer. Another direction is the study of its mechanism of action, which could lead to the development of new drugs targeting COX-2 and PKC. Additionally, the development of new synthesis methods for 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide could improve its accessibility for scientific research.
Synthesemethoden
The synthesis of 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide involves the reaction of 2-formylphenol with 3-oxo-1-phenylbutan-2-ylamine in the presence of acetic anhydride. The resulting product is then purified through column chromatography to obtain pure 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide. This synthesis method has been reported in several research articles and has been shown to yield high purity and high yield of 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide has been used as a tool in various biochemical and physiological studies, such as the study of protein-protein interactions, enzyme activity, and cell signaling pathways.
Eigenschaften
IUPAC Name |
2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14(22)17(11-15-7-3-2-4-8-15)20-19(23)13-24-18-10-6-5-9-16(18)12-21/h2-10,12,17H,11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUZNGHLDLVZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)NC(=O)COC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

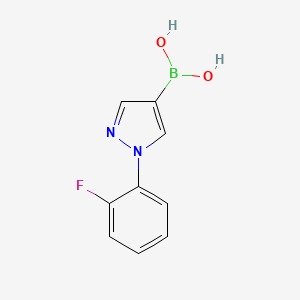
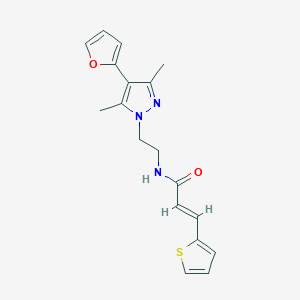
![2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2522690.png)
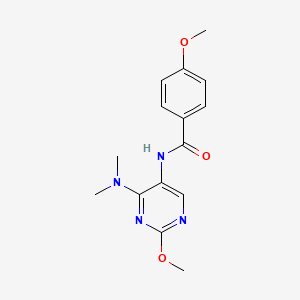
![4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2522693.png)

![N-(4-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2522695.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2522696.png)
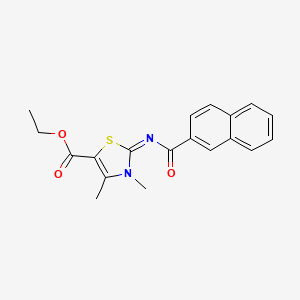
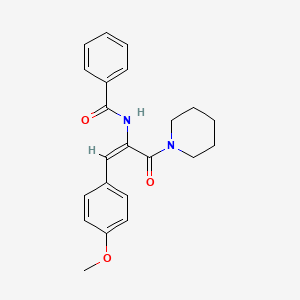

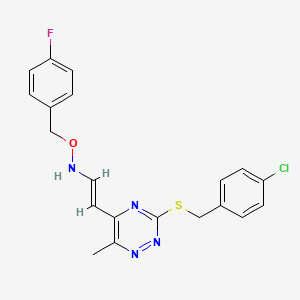
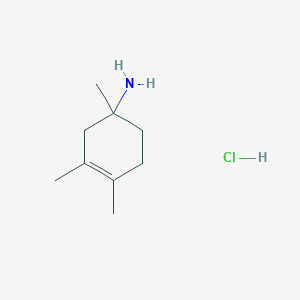
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2522708.png)